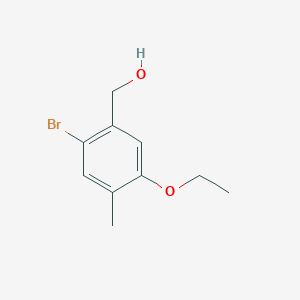
(2-Bromo-5-ethoxy-4-methylphenyl)methanol
Vue d'ensemble
Description
“(2-Bromo-5-ethoxy-4-methylphenyl)methanol” is a chemical compound that belongs to the class of organic compounds known as phenols. It has a molecular formula of C10H13BrO2 .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-5-ethoxy-4-methylphenyl)methanol” consists of a phenyl ring substituted with a bromo, ethoxy, and methyl group, and a methanol group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
“(2-Bromo-5-ethoxy-4-methylphenyl)methanol” has a molecular weight of 245.11 g/mol . Other physical and chemical properties such as melting point or boiling point are not available in the literature .Applications De Recherche Scientifique
Antibacterial Properties
- Bromophenols, similar in structure to (2-Bromo-5-ethoxy-4-methylphenyl)methanol, have been identified as possessing antibacterial properties. A study isolated such compounds from the marine red alga Rhodomela confervoides, demonstrating their effectiveness against bacterial strains (Xu et al., 2003).
Chemical Synthesis and Applications
- The molecule has relevance in the field of chemical synthesis. For instance, its analogs have been synthesized for biological activity assessments. A study conducted a total synthesis of a biologically active, naturally occurring compound starting from a similar bromophenol structure (Akbaba et al., 2010).
Enantiomeric Synthesis
- Enantiomerically pure compounds, structurally related to (2-Bromo-5-ethoxy-4-methylphenyl)methanol, have been synthesized for various applications, highlighting the importance of such structures in producing optically active compounds (Zhang et al., 2014).
Intermediate in Pharmaceutical Synthesis
- Compounds with a similar structure have been used as intermediates in the synthesis of non-steroidal anti-inflammatory agents, indicating the potential utility of (2-Bromo-5-ethoxy-4-methylphenyl)methanol in pharmaceutical synthesis (Xu & He, 2010).
Antioxidant Activity
- Bromophenols, structurally related to the compound , have been identified for their antioxidant activity. A study focusing on marine algae found that these compounds exhibit significant free radical scavenging activity, suggesting potential applications in food preservation and health products (Li et al., 2011).
Applications in Organic Chemistry
- Similar compounds have been utilized in various reactions and synthetic pathways in organic chemistry. For example, a study explored the formation of spiro orthoesters in bromomethoxylation reactions of a cephem derivative, showcasing the diverse chemical reactions these compounds can undergo (Balsamo et al., 1991).
Potential Applications in Molecular Structure Analysis
- Research on similar bromophenol compounds has contributed to understanding molecular structures and their configurations, as demonstrated in crystallography studies. This underscores the potential application of (2-Bromo-5-ethoxy-4-methylphenyl)methanol in facilitating structural analysis in chemistry (Bavoux et al., 1989).
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromo-5-ethoxy-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-5,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOCAFRQIHIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-ethoxy-4-methylphenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


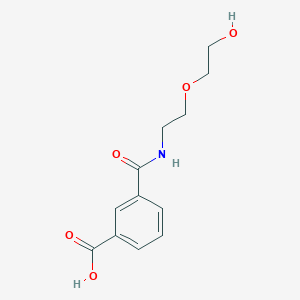
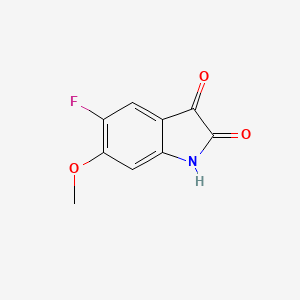
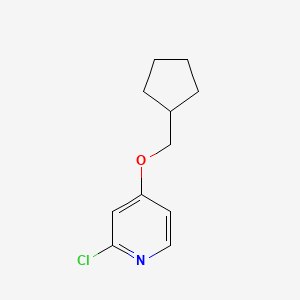
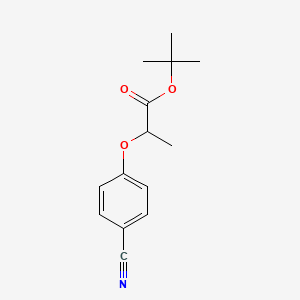
![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
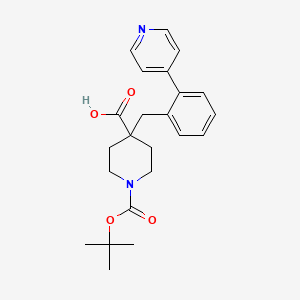
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)
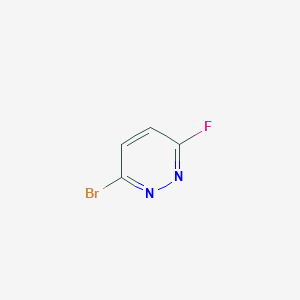
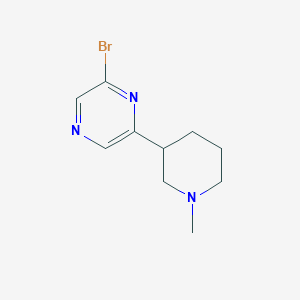
![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)
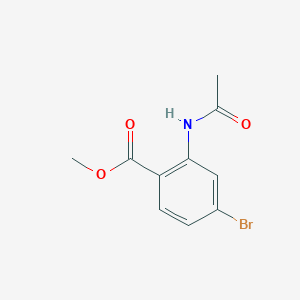
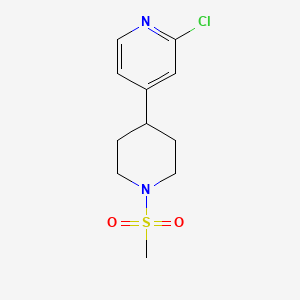
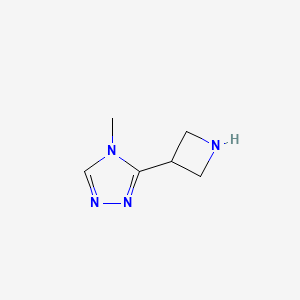
![2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide](/img/structure/B1444533.png)